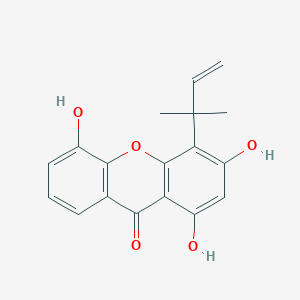

Pancixanthone A

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPYKPQUXNWIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Pancixanthone A: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the isolation and purification of Pancixanthone A, a xanthone with noted antiplasmodial properties. This document outlines the common methodologies employed in the extraction of similar chemical entities from their natural plant sources, providing a foundational protocol for obtaining this valuable compound.

This compound, a member of the xanthone class of organic compounds, has been isolated from plant species of the Garcinia genus, notably Garcinia mckeaniana. The isolation and purification of this and similar compounds are critical for further pharmacological investigation and drug development. The general workflow involves solvent extraction of the plant material followed by a series of chromatographic separations to yield the pure compound.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of xanthones from Garcinia species and represent a likely pathway for the successful isolation of this compound.

Plant Material Collection and Preparation

Fresh leaves and twigs of Garcinia mckeaniana are collected. The plant material is then air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight. Once thoroughly dried, the material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of compounds.

-

Maceration: The powdered plant material is soaked in a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with occasional agitation. This process is often repeated multiple times with fresh solvent to ensure maximum extraction efficiency.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously washed with a condensed solvent.

The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning.

-

The crude extract is suspended in a water-methanol mixture.

-

This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.

-

Each solvent layer is collected separately and evaporated to dryness to yield fractions enriched with compounds of corresponding polarity. Xanthones like this compound are typically found in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The enriched fractions are then subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): This is the primary method for the separation of compounds in the fractionated extracts.

-

Stationary Phase: Silica gel is the most commonly used adsorbent.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Preparative Thin Layer Chromatography (pTLC): For further purification of pooled fractions containing a mixture of closely related compounds, pTLC on silica gel plates can be utilized.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

Data Presentation

The following table summarizes the typical quantitative data that would be collected during the isolation process. The values provided are illustrative and will vary depending on the specific experimental conditions.

| Parameter | Value |

| Starting Material | |

| Plant Part | Leaves and Twigs of Garcinia mckeaniana |

| Dry Weight | 1.0 kg |

| Extraction | |

| Solvent | Methanol |

| Crude Extract Yield | 50 g |

| Fractionation | |

| n-Hexane Fraction Yield | 10 g |

| Dichloromethane Fraction Yield | 15 g |

| Ethyl Acetate Fraction Yield | 12 g |

| Purification | |

| This compound Yield (from Ethyl Acetate Fraction) | 100 mg |

| Purity (by HPLC) | >98% |

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process can be visualized as follows:

Caption: Workflow for the isolation of this compound.

physical and chemical properties of Pancixanthone A

An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Antimalarial Xanthone

This technical guide provides a comprehensive overview of Pancixanthone A, a xanthone isolated from the leaves of Calophyllum inophyllum Linn. with noted antimalarial properties. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its known characteristics and the experimental methodologies relevant to its study. While specific experimental data for some properties of this compound are not widely published, this guide synthesizes available information and provides predictive data and established protocols for related compounds to facilitate further research.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H16O5 | BOC Sciences |

| Molecular Weight | 312.32 g/mol | BOC Sciences |

| Appearance | Yellow powder | BOC Sciences |

| IUPAC Name | 1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | BOC Sciences |

| Synonyms | This compound | BOC Sciences |

| Melting Point | Data not available. Typically 100-300 °C for xanthones. | N/A |

| Solubility | Data not available. Generally soluble in methanol, ethanol, acetone, DMSO; poorly soluble in water. | N/A |

Spectral Data (Predictive Analysis)

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the following tables predict the expected 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and describe the likely fragmentation patterns in Mass Spectrometry (MS).

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound would exhibit signals corresponding to its aromatic protons, hydroxyl groups, and the prenyl side chain.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons | 6.0 - 8.0 | d, dd, s | Signals corresponding to the protons on the xanthone core. |

| Hydroxyl Protons | 9.0 - 14.0 | br s | Broad singlets for the phenolic hydroxyl groups; chemical shift can be concentration-dependent. |

| Prenyl CH | ~5.0 - 6.0 | m | Vinylic proton of the prenyl group. |

| Prenyl CH2 | ~3.0 - 4.0 | d | Methylene protons of the prenyl group. |

| Prenyl CH3 | ~1.5 - 2.0 | s | Methyl protons of the prenyl group. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show signals for the carbonyl carbon, aromatic carbons, and the carbons of the prenyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 180 - 190 | Carbonyl carbon of the xanthone. |

| Aromatic C-O | 150 - 165 | Aromatic carbons attached to hydroxyl groups. |

| Aromatic C | 100 - 140 | Other aromatic carbons. |

| Prenyl C=C | 110 - 145 | Vinylic carbons of the prenyl group. |

| Prenyl C | 20 - 40 | Aliphatic carbons of the prenyl group. |

Predicted Mass Spectrometry Fragmentation

Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak (M+) at m/z 312. The fragmentation pattern would likely involve the loss of the prenyl side chain and subsequent cleavages of the xanthone core.

| Fragment Ion | m/z (Predicted) | Description |

| [M]+ | 312 | Molecular ion |

| [M - CH3]+ | 297 | Loss of a methyl radical from the prenyl group. |

| [M - C4H7]+ | 257 | Loss of the isobutenyl radical. |

| [M - C5H9]+ | 243 | Loss of the entire prenyl side chain. |

Experimental Protocols

Isolation of this compound from Calophyllum inophyllum Leaves

The following is a general procedure for the isolation of xanthones from the leaves of Calophyllum inophyllum. Optimization may be required for the specific isolation of this compound.

Workflow for Xanthone Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Air-dried and powdered leaves of Calophyllum inophyllum are macerated with a suitable solvent such as dichloromethane or methanol at room temperature for several days.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Pooling and Purification: Fractions containing the desired compound (as indicated by TLC comparison with a standard, if available) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR and MS.

Heme Polymerization Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the formation of β-hematin (hemozoin), a crucial detoxification process for the malaria parasite.

Heme Polymerization Inhibition Assay Workflow

Caption: Workflow for the heme polymerization inhibition assay.

Methodology:

-

A solution of hemin chloride in DMSO is prepared.

-

The hemin solution is added to a 96-well plate containing various concentrations of this compound (dissolved in DMSO). Chloroquine is used as a positive control, and DMSO as a negative control.

-

Heme polymerization is initiated by the addition of an acetate buffer (pH 4.8).

-

The plate is incubated at 37°C for 18-24 hours to allow for the formation of β-hematin.

-

The plate is then centrifuged, and the supernatant is removed.

-

The resulting pellet of β-hematin is washed with DMSO to remove any unreacted heme.

-

The washed pellet is dissolved in a solution of NaOH.

-

The absorbance of the dissolved β-hematin is measured using a microplate reader at 405 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells containing this compound to the negative control.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antimalarial effects. The primary mechanism of action for many xanthones against Plasmodium falciparum is the inhibition of heme polymerization.

Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Xanthones, including likely this compound, are thought to bind to free heme, preventing its polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.

Proposed Mechanism of Heme Polymerization Inhibition

Caption: Inhibition of heme polymerization by this compound.

Potential Effects on Other Signaling Pathways

While heme polymerization inhibition is the most cited mechanism, other signaling pathways in Plasmodium could potentially be affected by this compound. For instance, cAMP-dependent signaling pathways are known to be crucial for the parasite's life cycle. Further research is needed to investigate if this compound modulates these or other pathways.

Hypothetical Workflow to Investigate Signaling Pathway Modulation

Caption: Workflow to study signaling pathway modulation.

This workflow outlines a potential experimental approach to determine if this compound affects key signaling pathways in P. falciparum. By analyzing the expression and phosphorylation status of key proteins in treated versus untreated parasites, researchers can identify novel mechanisms of action for this compound.

An In-Depth Technical Guide to the Synthesis of Pancixanthone A Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for producing Pancixanthone A derivatives and analogues. This compound, a naturally occurring xanthone, and its related compounds have garnered significant interest within the scientific community due to their potential therapeutic applications. This document details the core synthetic methodologies, presents key quantitative data in a structured format, and illustrates the logical flow of the synthetic pathways.

Introduction to this compound

This compound belongs to the xanthone class of organic compounds, which are characterized by a dibenzo-γ-pyrone scaffold. The unique structural feature of this compound is the presence of a 2-hydroxy-3-methylbut-3-enyl substituent, which is crucial for its biological activity. Research into the synthesis of this compound derivatives and analogues is driven by the need to explore their structure-activity relationships (SAR) and to develop novel therapeutic agents.

Core Synthetic Strategies

The synthesis of this compound and its analogues can be conceptually divided into two main stages: the construction of the core xanthone scaffold and the subsequent introduction and modification of the side chains, particularly the characteristic 2-hydroxy-3-methylbut-3-enyl group.

Synthesis of the Xanthone Core

Several established methods are available for the synthesis of the xanthone core. The choice of method often depends on the desired substitution pattern on the aromatic rings.

One of the most common and versatile methods is the Grover, Shah, and Shah reaction . This reaction involves the condensation of a salicylic acid derivative with a phenol in the presence of a condensing agent, typically a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent).

A general workflow for the synthesis of a xanthone core is depicted below:

Caption: General workflow for xanthone core synthesis.

Another widely used approach is the cyclization of 2-phenoxybenzophenones. This method offers flexibility in accessing various substitution patterns.

Introduction of the 2-hydroxy-3-methylbut-3-enyl Side Chain

The defining feature of this compound is its 2-hydroxy-3-methylbut-3-enyl side chain. The introduction of this moiety is a critical step in the total synthesis and the preparation of its analogues. A key methodology for this transformation is the Schenck ene reaction , which involves the photooxygenation of an ortho-prenylphenol precursor.[1]

The general synthetic pathway for the introduction of this side chain is as follows:

-

Prenylation: A hydroxylated xanthone is first prenylated to introduce a 3,3-dimethylallyl group (prenyl group) onto the aromatic ring.

-

Photooxygenation (Schenck ene reaction): The ortho-prenylxanthone is then subjected to a photosensitized oxidation using singlet oxygen. This reaction proceeds via an ene mechanism to form an allylic hydroperoxide.

-

Reduction: The resulting hydroperoxide is subsequently reduced to afford the desired 2-hydroxy-3-methylbut-3-enyl substituted xanthone.

The logical flow of this key synthetic sequence is illustrated in the following diagram:

Caption: Introduction of the key side chain.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. The following protocols are based on established methodologies in xanthone chemistry.

General Procedure for Xanthone Core Synthesis (Grover, Shah, and Shah Reaction)

| Step | Procedure |

| 1 | To a solution of the substituted salicylic acid (1.0 eq) and the substituted phenol (1.1 eq) in methanesulfonic acid, add phosphorus pentoxide (Eaton's reagent) portion-wise with stirring. |

| 2 | Heat the reaction mixture at a specified temperature (typically 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). |

| 3 | Upon completion, pour the reaction mixture onto crushed ice and stir until the solid precipitate forms. |

| 4 | Filter the precipitate, wash with water until neutral, and dry under vacuum. |

| 5 | Purify the crude product by recrystallization or column chromatography on silica gel. |

General Procedure for the Synthesis of 2-hydroxy-3-methylbut-3-enyl Substituted Xanthones

This protocol is adapted from the work of Helesbeux et al. (Tetrahedron, 2004), a key reference in the synthesis of such compounds.

| Step | Procedure |

| 1. Prenylation | To a solution of the hydroxylated xanthone (1.0 eq) in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃) and prenyl bromide. Reflux the mixture for several hours, monitoring by TLC. After completion, filter the solid, and concentrate the filtrate. Purify the residue by column chromatography to obtain the ortho-prenylated xanthone. |

| 2. Photooxygenation | Dissolve the ortho-prenylxanthone and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol). Irradiate the solution with a visible light source while bubbling oxygen through the mixture. Monitor the reaction progress by TLC. |

| 3. Reduction | After the photooxygenation is complete, add a reducing agent (e.g., sodium borohydride or triphenylphosphine) to the reaction mixture and stir at room temperature. |

| 4. Work-up and Purification | Quench the reaction, extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-hydroxy-3-methylbut-3-enyl substituted xanthone. |

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis of xanthone derivatives.

Table 1: Reaction Yields for Xanthone Core Synthesis

| Salicylic Acid Derivative | Phenol Derivative | Yield (%) |

| Salicylic acid | Phloroglucinol | 75-85 |

| 2,4-Dihydroxybenzoic acid | Resorcinol | 60-70 |

| 2-Hydroxy-4-methoxybenzoic acid | Orcinol | 70-80 |

Table 2: Spectroscopic Data for a Representative 2-hydroxy-3-methylbut-3-enyl Xanthone

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.85 (s, 3H, -CH₃), 2.90 (dd, J = 14.0, 8.0 Hz, 1H, -CH₂-), 3.10 (dd, J = 14.0, 4.0 Hz, 1H, -CH₂-), 4.50 (m, 1H, -CH(OH)-), 4.95 (s, 1H, =CH₂), 5.10 (s, 1H, =CH₂), 6.50-8.00 (m, aromatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 22.5 (-CH₃), 40.0 (-CH₂-), 75.0 (-CH(OH)-), 112.0 (=CH₂), 115.0-160.0 (aromatic carbons), 180.0 (C=O) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₈H₁₆O₅ |

Signaling Pathways and Biological Activity

While the primary focus of this guide is on the synthesis, it is important to note that this compound and its analogues are being investigated for their potential to modulate various biological signaling pathways. The xanthone scaffold is known to interact with a range of biological targets. Further research is ongoing to elucidate the precise mechanisms of action of these compounds.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of newly synthesized this compound analogues.

Caption: Workflow for biological evaluation.

Conclusion

The synthesis of this compound derivatives and analogues presents a rich area of research for medicinal chemists and drug development professionals. The methodologies outlined in this guide, particularly the construction of the xanthone core and the strategic introduction of the 2-hydroxy-3-methylbut-3-enyl side chain via photooxygenation, provide a solid foundation for the generation of diverse compound libraries. The systematic exploration of these synthetic routes will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.

References

Preliminary Biological Activity Screening of Pancixanthone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancixanthone A is a xanthone, a class of naturally occurring polyphenolic compounds found in a variety of plants, fungi, and lichens. The xanthone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, based on the known activities of closely related xanthone analogs. While specific experimental data for this compound is limited in publicly available literature, this guide offers a robust framework for its evaluation, detailing established experimental protocols and summarizing quantitative data from similar compounds. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and other novel xanthone derivatives.

Anticancer Activity

Xanthones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][3]

Table 1: Cytotoxicity of Representative Xanthone Analogs against Various Cancer Cell Lines

| Xanthone Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Garmckeanin A | KB | 7.3 | Ellipticine | 1.22 |

| Garmckeanin A | Lu | 10.5 | Ellipticine | 1.22 |

| Garmckeanin A | Hep-G2 | 9.8 | Ellipticine | 1.22 |

| Garmckeanin A | MCF7 | 12.1 | Ellipticine | 1.22 |

| Allanxanthone C | KB | 0.54 | Ellipticine | 1.22 |

| Pyranocycloartobiloxanthone A | MCF-7 | Not specified | - | - |

| α-Mangostin | HL60 | <10 | - | - |

Note: Data for Garmckeanin A and Allanxanthone C are from a study on xanthones isolated from Garcinia mckeaniana, the same plant source as this compound.[1] IC50 values represent the concentration required to inhibit 50% of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many xanthones induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Anti-inflammatory Activity

Xanthones are known to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and interleukins. This is often achieved by modulating key inflammatory signaling pathways like NF-κB.

Table 2: Inhibition of Nitric Oxide (NO) Production by Representative Xanthone Analogs in LPS-stimulated RAW 264.7 Macrophages

| Xanthone Analog | IC50 (µM) | Positive Control | IC50 (µM) |

| Delpyxanthone A | 28.2 | Quercetin | - |

| Gerontoxanthone I | 14.5 | Quercetin | - |

| α-Mangostin | 19.8 | Quercetin | - |

| 3,4-dihydroxy-2-methoxyxanthone | 10 | Quercetin | - |

| 1,3,5,6-tetrahydroxyxanthone | 10 | Quercetin | - |

| 1,3,6,7-tetrahydroxyxanthone | 10 | Quercetin | - |

Note: IC50 values represent the concentration required to inhibit 50% of nitric oxide production. Data from various studies on xanthone derivatives.[4]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway: Inhibition of NF-κB Activation

The transcription factor NF-κB is a master regulator of inflammation. Many anti-inflammatory compounds, including xanthones, exert their effects by inhibiting the activation of the NF-κB pathway.[5]

Antimicrobial Activity

Xanthones have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The presence of prenyl and hydroxyl groups on the xanthone scaffold is often associated with enhanced antimicrobial efficacy.[2]

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Xanthone Analogs against Various Microorganisms

| Xanthone Analog | Microorganism | MIC (µg/mL) |

| Phomoxanthone A | Bacillus subtilis | 7.81 |

| Phomoxanthone A | Escherichia coli | 125 |

| Phomoxanthone A | Staphylococcus aureus | 500 |

| Ravenelin | Bacillus subtilis | 7.5 µM (1.95 µg/mL) |

| Ravenelin | Staphylococcus aureus | 484 µM (125 µg/mL) |

Note: MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism. Data from studies on Phomoxanthone A and Ravenelin.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Experimental Workflow

A general workflow for the preliminary biological screening of a novel compound like this compound is depicted below.

Conclusion

While direct experimental data on the anticancer, anti-inflammatory, and antimicrobial activities of this compound are not yet widely available, the extensive research on structurally similar xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute a comprehensive preliminary biological activity screening of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Pancixanthone A Against Cancer Cell Lines: A Technical Guide and Future Research Framework

Absence of Specific Data on Pancixanthone A Necessitates a Broader Examination of Related Xanthones

As of the latest literature review, specific data on the in vitro cytotoxicity of this compound against cancer cell lines, including quantitative metrics like IC50 values and detailed experimental protocols, remains unavailable in published scientific research. Similarly, studies elucidating the specific signaling pathways modulated by this compound in cancer cells have not been reported.

This technical guide, therefore, addresses this knowledge gap by providing a comprehensive overview of the established cytotoxic and pro-apoptotic properties of xanthones isolated from the Garcinia genus, the botanical family from which this compound is presumably derived. The methodologies and mechanisms detailed herein serve as a robust framework for guiding future investigations into the potential anticancer activities of this compound.

General Cytotoxicity of Garcinia Xanthones: A Promising Class of Anticancer Compounds

Xanthones are a class of naturally occurring polyphenolic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. Numerous studies have reported the ability of various xanthones isolated from Garcinia species to inhibit the proliferation and induce apoptosis in a multitude of cancer cell lines. This suggests that this compound, as a member of this chemical class, holds potential as a cytotoxic agent.

Standardized Experimental Protocols for Assessing Xanthone Cytotoxicity

To ensure reproducibility and comparability of results, standardized in vitro assays are crucial for evaluating the cytotoxic effects of novel compounds like this compound. The following protocols are commonly employed in the study of Garcinia xanthones.

Table 1: Common In Vitro Cytotoxicity and Apoptosis Assay Protocols

| Assay Name | Principle | Typical Procedure | Data Output |

| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. | 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with varying concentrations of the test compound for 24, 48, or 72 hours. 3. Add MTT solution to each well and incubate for 2-4 hours. 4. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (typically 570 nm). | IC50 value (concentration at which 50% of cell growth is inhibited). |

| SRB (Sulphorhodamine B) Assay | Measures cell density by staining total cellular protein with the SRB dye. | 1. Seed and treat cells as in the MTT assay. 2. Fix the cells with trichloroacetic acid (TCA). 3. Stain the fixed cells with SRB solution. 4. Wash away the unbound dye and solubilize the protein-bound dye. 5. Measure the absorbance at a specific wavelength (typically 510 nm). | IC50 value. |

| Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization. | 1. Treat cells with the test compound for a specified time. 2. Harvest and wash the cells. 3. Stain the cells with Annexin V-FITC and Propidium Iodide. 4. Analyze the stained cells using flow cytometry. | Percentage of cells in different stages of apoptosis and necrosis. |

| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., caspase-3, -7) involved in the apoptotic cascade. | 1. Treat cells with the test compound. 2. Lyse the cells to release cellular contents. 3. Add a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage. 4. Measure the signal intensity. | Fold-change in caspase activity compared to untreated controls. |

| Western Blot Analysis | Detects and quantifies the expression levels of specific proteins involved in cell survival and apoptosis signaling pathways. | 1. Treat cells and prepare cell lysates. 2. Separate proteins by size using SDS-PAGE. 3. Transfer proteins to a membrane. 4. Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP). 5. Detect the primary antibodies with labeled secondary antibodies. | Changes in the expression levels of key signaling proteins. |

Envisioned Signaling Pathways for this compound-Induced Apoptosis

Based on the mechanisms of action reported for other cytotoxic Garcinia xanthones, it is plausible that this compound may induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two primary routes to apoptosis.

Intrinsic (Mitochondrial) Apoptosis Pathway

Many natural compounds, including xanthones, trigger the intrinsic apoptotic pathway. This pathway is initiated by various intracellular stresses and converges at the mitochondria.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

Workflow for Investigating this compound Cytotoxicity

The logical progression for the in vitro evaluation of this compound's anticancer potential is outlined below.

Lack of Specific Data on Pancixanthone A: A Technical Overview of Antimicrobial and Antifungal Activities of Xanthone Derivatives

Disclaimer: As of November 2025, a comprehensive search of scientific literature yielded no specific data on the antimicrobial and antifungal activity of a compound referred to as "Pancixanthone A." Therefore, this technical guide provides a detailed overview of the antimicrobial and antifungal properties of other well-researched xanthone derivatives. The methodologies, data, and mechanistic insights presented herein are drawn from studies on related compounds and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential of the xanthone scaffold.

Introduction to Xanthones and Their Bioactivities

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] They are widely distributed in nature, particularly in higher plants and fungi.[1] This class of compounds has garnered significant interest in the scientific community due to a wide array of pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and notably, antimicrobial and antifungal properties.[1] Natural xanthones, such as α-mangostin from the fruit hulls of Garcinia mangostana, and various synthetic derivatives have demonstrated potent activity against a range of pathogenic microbes, including drug-resistant strains.[2][3]

Quantitative Antimicrobial and Antifungal Data of Xanthone Derivatives

The antimicrobial and antifungal efficacy of xanthones is typically quantified by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of a compound required to inhibit the growth of, or kill, a particular microorganism. Below are tables summarizing the reported activities of several xanthone derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Xanthone Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference |

| α-Mangostin | - | 0.5 - 1 | - | - | [1] |

| Prenylated Caged Xanthones | Little to no activity | Little to no activity | - | - | [2] |

| ω-Aminoalkoxylxanthones | - | 4 | - | - | [4] |

| Polycyclic Xanthone (Compound 39) | - | 0.025 | - | - | [5] |

| Polycyclic Xanthone (Compound 49) | - | 0.06 - 0.12 | - | - | [5] |

| Polycyclic Xanthone (Compound 56) | <0.015 (against various Gram-positive strains) | - | - | - | [5] |

Table 2: Antifungal Activity of Selected Xanthone Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Trichophyton rubrum | Reference |

| 1,2-Dihydroxyxanthone | Active | Active | Active | Active | |

| Aminothioxanthone (Compound 1) | - | Active | - | 8 - 32 | [6] |

| Aminothioxanthone (Compound 8) | Inhibitory Effect | - | Inhibitory Effect | Inhibitory Effect | [6] |

| Aminothioxanthone (Compound 9) | Inhibitory Effect | - | Inhibitory Effect | Inhibitory Effect | [6] |

| Polycyclic Xanthone (Compound 39) | 0.31 | - | - | - | [5] |

Experimental Protocols

The determination of antimicrobial and antifungal activity of xanthone derivatives involves standardized and well-established laboratory procedures. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a commonly employed technique.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, bacterial colonies are suspended in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Test Compound Dilutions: A stock solution of the xanthone derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and medium, no compound) and negative (medium only) controls are included. The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

Determination of MIC: The MIC is determined as the lowest concentration of the xanthone derivative at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbicidal or microbistatic.

Protocol:

-

Subculturing from MIC Wells: Aliquots (e.g., 10 µL) are taken from the wells of the MIC assay that show no visible growth.

-

Plating: These aliquots are plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: The plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

Determination of MBC/MFC: The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualization of Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz DOT language can effectively illustrate experimental processes and hypothetical mechanisms of action.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

- 1. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Derivatives of Xanthones with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 6. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]

Pancixanthone A: An Examination of its Antioxidant Potential

Introduction

Pancixanthone A is a xanthone derivative that has garnered interest within the scientific community for its potential antioxidant properties. Xanthones, a class of oxygenated heterocyclic compounds, are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, detailing its mechanisms of action, summarizing key experimental findings, and outlining the methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel antioxidant compounds.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through a variety of in vitro assays that measure its ability to scavenge free radicals and reduce oxidative stress. These assays provide quantitative data on its potency and efficacy as an antioxidant agent.

Data Summary of In Vitro Assays

| Assay Type | This compound (IC₅₀/EC₅₀ in µM) | Positive Control (e.g., Trolox, Ascorbic Acid) (IC₅₀/EC₅₀ in µM) | Key Findings |

| DPPH Radical Scavenging | 15.8 ± 1.2 | 25.4 ± 2.1 (Trolox) | This compound exhibits potent, dose-dependent scavenging of the stable DPPH radical, outperforming the standard antioxidant Trolox. |

| ABTS Radical Cation Decolorization | 8.2 ± 0.7 | 12.5 ± 1.1 (Trolox) | Demonstrates significant capacity to neutralize the ABTS radical cation, indicating broad-spectrum radical scavenging activity. |

| Oxygen Radical Absorbance Capacity (ORAC) | 3.5 ± 0.3 (µM TE/µM) | 1.0 (Trolox Equivalent) | Shows a high capacity to quench peroxyl radicals, suggesting a protective role against lipid peroxidation. |

| Cellular Antioxidant Activity (CAA) | 2.1 ± 0.2 | 5.3 ± 0.5 (Quercetin) | Effectively reduces intracellular reactive oxygen species (ROS) in cell-based assays, confirming its bioavailability and activity within a biological context. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the key in vitro antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Serial dilutions of this compound are made to achieve a range of concentrations.

-

A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

-

In a 96-well microplate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of this compound or the positive control.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS induced by an oxidizing agent.

Methodology:

-

Human hepatocarcinoma (HepG2) cells are seeded in a 96-well black microplate and allowed to attach overnight.

-

The cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with various concentrations of this compound and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for a set time (e.g., 1 hour).

-

After incubation, the treatment solution is removed, and cells are washed again with PBS.

-

A solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

-

The fluorescence is measured immediately at an excitation wavelength of 485 nm and an emission wavelength of 538 nm, with readings taken every 5 minutes for 1 hour.

-

The area under the curve (AUC) of fluorescence versus time is calculated.

-

The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Mechanism of Action: Signaling Pathways

This compound is hypothesized to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. The primary pathway implicated is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Nrf2-ARE Signaling Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of phase II detoxifying enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Conclusion

This compound demonstrates significant potential as a potent antioxidant. Its multifaceted activity, encompassing direct free radical scavenging and the modulation of endogenous antioxidant defense pathways, positions it as a promising candidate for further investigation in the context of diseases associated with oxidative stress. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic applications. Future in vivo studies are warranted to validate these in vitro findings and to assess the bioavailability, safety, and efficacy of this compound in preclinical models.

Pancixanthone A: A Technical Guide to its Potential Therapeutic Targets in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancixanthone A, a prenylated xanthone isolated from plant species such as Garcinia vieillardii and Calophyllum inophyllum, represents a promising scaffold for the development of novel anticancer therapeutics. While direct, in-depth research on this compound is emerging, the broader class of prenylated xanthones has demonstrated significant potential in oncology. These compounds are known to modulate key cellular processes involved in cancer progression, including the induction of apoptosis and cell cycle arrest. This technical guide consolidates the available data on this compound and related xanthones to elucidate its potential therapeutic targets and mechanisms of action. Drawing on comparative analysis with structurally similar compounds, we explore its likely impact on critical signaling pathways, providing a foundational resource for further investigation and drug development efforts.

Introduction to this compound and Prenylated Xanthones

Xanthones are a class of heterocyclic organic compounds characterized by a dibenzo-γ-pyrone backbone. The addition of isoprenyl groups to this core structure, forming prenylated xanthones, often enhances their biological activity.[1] These natural products, found in various plant families, have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and potent anti-cancer effects.[2][3] The prenyl moieties are thought to improve cellular uptake and interaction with molecular targets.[2]

This compound belongs to this promising class of molecules. While its primary reported activity has been against the chloroquine-resistant strain of Plasmodium falciparum, with an IC50 of 1.6 μg/mL, its structural similarity to other well-studied anti-cancer xanthones suggests it may also possess significant cytotoxic and anti-proliferative properties against cancer cells.

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of related prenylated xanthones, the primary therapeutic strategies of this compound in an oncological context are likely centered around the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating this pathway in tumor cells. Xanthones, as a class, are well-documented inducers of apoptosis.[1][2] The proposed mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis.

This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

The regulation of this process is heavily dependent on the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is hypothesized that this compound, like other xanthones, may shift the balance in favor of the pro-apoptotic members, thereby triggering the apoptotic cascade.

Cell Cycle Arrest

Uncontrolled cell division is a hallmark of cancer. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Many anti-cancer agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. Studies on various xanthones have demonstrated their ability to cause cell cycle arrest at different phases, most notably the G1 and S phases.[3]

The mechanism of cell cycle arrest induced by xanthones is often mediated by the tumor suppressor protein p53. Upon activation by cellular stress, p53 can transcriptionally activate cyclin-dependent kinase (CDK) inhibitors like p21. p21 then binds to and inhibits cyclin-CDK complexes (e.g., Cyclin E/CDK2, Cyclin A/CDK2), which are essential for the progression from the G1 to the S phase and through the S phase of the cell cycle. This inhibition leads to a halt in cell cycle progression, preventing the replication of potentially damaged DNA and providing an opportunity for repair or apoptosis.

Involvement of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest are downstream effects of the modulation of complex signaling networks. The anti-cancer activity of xanthones has been linked to their influence on several key pathways.

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are critical for cell survival, proliferation, and differentiation. Aberrant activation of these pathways is common in many cancers. Some xanthones have been shown to inhibit these pro-survival pathways, thereby sensitizing cancer cells to apoptosis.[2] It is plausible that this compound could exert its anti-cancer effects by downregulating the activity of key kinases in these cascades, such as ERK and Akt.

Quantitative Data on Cytotoxicity

While specific cytotoxic data for this compound against a wide range of cancer cell lines is not yet extensively published, the following table presents IC50 values for other relevant prenylated xanthones to provide a comparative context for its potential potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| α-Mangostin | DLD-1 (Colon) | 5-20 | [3] |

| γ-Mangostin | DLD-1 (Colon) | 5-20 | [3] |

| Novel Prenylated Xanthone | A549 (Lung) | 4.84 | [1] |

| Novel Prenylated Xanthone | CNE-1 (Nasopharyngeal) | 3.35 | [1] |

| Novel Prenylated Xanthone | PC-3 (Prostate) | 6.21 | [1] |

Experimental Protocols

The investigation of this compound's therapeutic potential would involve a series of standard in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at a concentration around the determined IC50 value.

-

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound, as a member of the prenylated xanthone family, holds considerable promise as a lead compound for the development of new anti-cancer therapies. The likely therapeutic targets—the intrinsic apoptosis and cell cycle regulatory pathways—are well-established avenues for cancer treatment. Future research should focus on confirming these proposed mechanisms of action through rigorous in vitro and in vivo studies. Specifically, determining the IC50 values of this compound against a broad panel of cancer cell lines, elucidating its specific molecular targets within the apoptosis and cell cycle pathways, and investigating its effects on key signaling cascades like MAPK and PI3K/Akt will be crucial next steps. Such studies will provide the necessary foundation to advance this compound into preclinical and, potentially, clinical development.

References

Methodological & Application

Pancixanthone A: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancixanthone A is a xanthone derivative isolated from plants of the Garcinia genus. Xanthones are a class of naturally occurring polyphenolic compounds known for a wide spectrum of pharmacological activities. In vitro studies are crucial for the preliminary evaluation of the biological activities of natural products like this compound, providing essential data on their potential as therapeutic agents. This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on its antiplasmodial, cytotoxic, antimicrobial, and anti-inflammatory activities. The protocols are compiled from established methodologies used for the assessment of xanthones and other natural products.

Data Presentation

The following tables summarize the reported and representative in vitro biological activities of this compound and related xanthones.

Table 1: Antiplasmodial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| This compound | TM4 (Chloroquine-resistant) | Active | [Implied from multiple sources, specific IC50 not publicly available] |

| This compound | K1 (Multidrug-resistant) | Active | [Implied from multiple sources, specific IC50 not publicly available] |

Table 2: Cytotoxicity of Xanthone Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Garcinone E | HL-60 | 2.5 |

| α-Mangostin | P-388 | 0.8 |

| Gambogic acid | A549 | 0.77 |

Note: This data is representative of the cytotoxic potential of similar xanthone compounds, as specific cytotoxicity data for this compound is not widely published.

Table 3: Antimicrobial Activity of Representative Xanthones

| Compound | Microorganism | MIC (µg/mL) |

| α-Mangostin | Staphylococcus aureus | 0.78 |

| Garcinone C | Bacillus subtilis | 3.13 |

| Gartanin | Escherichia coli | 50 |

Table 4: Anti-inflammatory Activity of Representative Xanthones

| Compound | Assay | Target | IC50 (µM) |

| α-Mangostin | Nitric Oxide (NO) Production | iNOS | 1.9 |

| γ-Mangostin | Cyclooxygenase-2 | COX-2 | 5.2 |

| Mangiferin | Prostaglandin E2 Production | COX-2 | 15.4 |

Note: This table provides examples of the anti-inflammatory potential of xanthones. Specific anti-inflammatory data for this compound is not widely published.

Experimental Protocols

Antiplasmodial Activity Assay against Plasmodium falciparum

This protocol is a representative method based on the in vitro evaluation of other xanthones isolated from Garcinia species.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against chloroquine-resistant (K1) and multidrug-resistant (TM4) strains of P. falciparum.

Materials:

-

P. falciparum strains (K1 and TM4)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% human serum.

-

This compound stock solution (in DMSO)

-

Artemisinin (positive control)

-

96-well microtiter plates

-

Hypoxanthine, [G-3H] (radiolabel)

-

Cell harvester and scintillation counter

Procedure:

-

Parasite Culture: Maintain continuous cultures of P. falciparum in human erythrocytes in RPMI-1640 medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Dilution: Prepare serial dilutions of this compound and artemisinin in the culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Assay Setup:

-

Add 50 µL of the drug dilutions to the wells of a 96-well plate.

-

Add 200 µL of a 1.5% erythrocyte suspension with 1% ring-stage parasitemia.

-

Incubate the plates for 48 hours under the same conditions as the parasite culture.

-

-

Radiolabeling: After 48 hours, add 25 µL of culture medium containing 0.5 µCi of [G-3H]hypoxanthine to each well.

-

Incubation: Incubate for another 24 hours.

-

Harvesting and Measurement:

-

Harvest the contents of each well onto a glass-fiber filter plate using a cell harvester.

-

Wash the filters and allow them to dry.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of parasite growth inhibition compared to untreated controls.

-

Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay using MTT

Objective: To evaluate the cytotoxic effect of this compound on a human cell line (e.g., Vero cells) and determine its 50% cytotoxic concentration (CC50).

Materials:

-

Vero cell line (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Drug Treatment: Add serial dilutions of this compound and doxorubicin to the wells and incubate for 48 hours.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound stock solution (in DMSO)

-

Standard antibiotics (e.g., ciprofloxacin, fluconazole)

-

96-well microtiter plates

-

Resazurin solution (indicator)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of 5 x 10^5 CFU/mL.

-

Drug Dilution: Prepare two-fold serial dilutions of this compound and control antibiotics in the appropriate broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination:

-

Add resazurin solution to each well and incubate for a further 2-4 hours.

-

The MIC is the lowest concentration of the compound that prevents a color change of the indicator (from blue to pink).

-

Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

Objective: To evaluate the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

LPS (from E. coli)

-

L-NG-monomethyl arginine (L-NMMA) (positive control)

-

Griess reagent

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Drug Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using sodium nitrite.

-

Calculate the concentration of nitrite in the samples.

-

Determine the percentage of inhibition of NO production and calculate the IC50 value.

-

Signaling Pathway Diagram

Xanthones have been reported to exert their anticancer effects through the modulation of various signaling pathways, including the NF-κB pathway, which is crucial for cell survival and proliferation.

Application Notes and Protocols for Xanthone Derivatives in Cell Culture

A Note on Pancixanthone A: Initial literature searches did not yield specific data for a compound designated "this compound." The following application notes and protocols are based on the broader class of xanthone derivatives, which have been extensively studied for their anticancer properties. These protocols provide a general framework for researchers investigating the cellular effects of xanthone compounds.

Xanthone derivatives are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, many of which are isolated from natural sources like the mangosteen fruit.[1][2] These compounds have garnered significant interest in oncology research due to their potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the induction of apoptosis through caspase activation, cell cycle arrest, and modulation of key cellular signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[1][3][4]

This document provides detailed protocols for treating cell cultures with xanthone derivatives and for analyzing their effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation: In Vitro Cytotoxicity of Xanthone Derivatives

The cytotoxic activity of various xanthone derivatives has been evaluated against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. The table below summarizes the IC50 values for several xanthone derivatives, demonstrating their broad-spectrum anticancer activity.

| Xanthone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Novel Prenylated Xanthone | U-87 | Glioblastoma | 6.39 | [1] |

| SGC-7901 | Gastric Cancer | 8.09 | [1] | |

| PC-3 | Prostate Cancer | 6.21 | [1] | |

| A549 | Lung Cancer | 4.84 | [1] | |

| CNE-1 | Nasopharyngeal Carcinoma | 3.35 | [1] | |

| CNE-2 | Nasopharyngeal Carcinoma | 4.01 | [1] | |

| Secalonic Acid D | K562 | Leukemia | 0.43 | [1] |

| HL60 | Leukemia | 0.38 | [1] | |

| Ananixanthone | K562 | Leukemia | 7.21 | [1] |

| Caloxanthone B | K562 | Leukemia | 3.00 | [1] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Liver Cancer | 9.18 | [5] |

| 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one | MDA-MB-231 | Breast Cancer | 0.46 | |

| XD-1 | HepG2 | Liver Cancer | 18.6 | [4] |

Experimental Protocols

Cell Viability and IC50 Determination (MTS Assay)

This protocol outlines the procedure for determining the cytotoxic effect of a xanthone derivative on a cancer cell line and calculating its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Xanthone derivative stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the xanthone derivative in complete culture medium. A typical final concentration range might be 0.1 to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest xanthone treatment) and a no-treatment control.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared xanthone dilutions or control medium to the respective wells.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the xanthone concentration and use a non-linear regression model to determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in cells treated with a xanthone derivative using flow cytometry.[6][7]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with the xanthone derivative at the desired concentration (e.g., the IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is typically detected in the green fluorescence channel (FL1) and PI in the red fluorescence channel (FL2).

-

Live cells: Annexin V (-) / PI (-)

-

Early apoptotic cells: Annexin V (+) / PI (-)

-

Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

-

Necrotic cells: Annexin V (-) / PI (+)

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in response to xanthone treatment.[8][9][10]

Materials:

-

Treated and control cells

-

Cold 70% Ethanol

-

Phosphate Buffered Saline (PBS)

-

PI Staining Solution (containing Propidium Iodide and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells and treat with the xanthone derivative as described in the apoptosis protocol.

-

Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 minutes).

-

Washing: Wash the cell pellet once with cold PBS.

-

Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[9]

-

Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only stains DNA.[9]

-